molecular formula C21H18O3 B1329641 Benzyl p-(benzyloxy)benzoate CAS No. 56442-22-9

Benzyl p-(benzyloxy)benzoate

Cat. No. B1329641
CAS RN: 56442-22-9
M. Wt: 318.4 g/mol
InChI Key: BPLKDVGMXNZCQO-UHFFFAOYSA-N
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Description

Benzyl p-(benzyloxy)benzoate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various related benzoate derivatives and their properties, which can provide insights into the characteristics of similar compounds. For instance, the synthesis of stable hypervalent carbon compounds with benzene ligands , the preparation of polyoxetanes with benzoate moieties , and the synthesis of polymers from benzyloxy benzoate derivatives are all relevant to understanding the broader class of benzoate compounds.

Synthesis Analysis

The synthesis of benzyl p

Scientific Research Applications

Alkaline Hydrolysis and Oxygen Exchange

A study investigated the kinetics of alkaline hydrolysis and isotopic oxygen exchange in several alkyl benzoates, including methyl benzoate and benzyl benzoates. It found that in the hydrolysis of methyl benzoate, concurrent oxygen exchange occurred, but this was not present in the hydrolysis of the benzyl benzoates. The lack of oxygen exchange in benzyl benzoates hydrolysis was attributed to steric strain relief in the tetrahedral intermediate caused by the bulky benzyloxy group (Bender, Matsui, Thomas, & Tobey, 1961).

Synthesis and Photophysical Properties of Coordination Polymers

Research on lanthanide-based coordination polymers used aromatic carboxylic acids, including derivatives of 3,5-dihydroxy benzoates like benzyl benzoate, to form new lanthanide complexes. These complexes were characterized by spectroscopic techniques and assessed for photophysical properties, revealing interesting molecular arrays and luminescence efficiencies (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Herbicide Behavior in Anaerobic Soils

A study on the behavior of the herbicide pyribambenz propyl in anaerobic soils used benzyl benzoate derivatives as part of its molecular structure. The research focused on the anaerobic fates of the herbicide in soil, finding that the majority of the herbicide remained in the soil with a gradual transformation from extractable to bound residues (Wang, Yue, Zhang, Ye, Qi, Wang, & Chen, 2013).

Benzyl Alcohol Oxidation on Carbon‐Supported Pd Nanoparticles

Research on the oxidation of benzyl alcohol over Pd nanoparticles identified two primary reaction paths, one of which involved the formation of benzyl benzoate. This study provided insights into the chemical reaction mechanisms and highlighted the importance of various surface coverages for a complete description of the kinetics (Savara, Chan-Thaw, Rossetti, Villa, & Prati, 2014).

Gold-Mediated Oxidation of Benzyl Alcohol

A study examining the oxidation of benzyl alcohol on gold surfaces identified selective partial oxidation pathways leading to products like benzyl benzoate. The research contributed to understanding the selectivity and efficiency of gold catalysts in benzyl alcohol oxidation (Rodriguez-Reyes, Friend, & Madix, 2012).

Safety And Hazards

Benzyl benzoate is harmful if swallowed and is toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin, eyes, and clothing, and not to ingest or breathe vapors or spray mist . It should be handled in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

benzyl 4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c22-21(24-16-18-9-5-2-6-10-18)19-11-13-20(14-12-19)23-15-17-7-3-1-4-8-17/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLKDVGMXNZCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204998
Record name Benzyl p-(benzyloxy)benzoate
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Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Benzyl p-(benzyloxy)benzoate

CAS RN

56442-22-9
Record name Phenylmethyl 4-(phenylmethoxy)benzoate
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Record name Benzyl p-(benzyloxy)benzoate
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Record name Benzyl p-(benzyloxy)benzoate
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Record name Benzyl p-(benzyloxy)benzoate
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Record name Benzyl p-(benzyloxy)benzoate
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Synthesis routes and methods I

Procedure details

4-(Phenylmethoxy)benzoic acid. In a modification of the literature method [E. L. Elied, R. P. Anderson, Reactions of esters with targeting amines. I. Benzyl esters from methyl esters and benzyldimethylamine, J. Am. Chem. Soc., 1952, 74, 547-549] a mixture of 4-hydroxybenzoic acid (27.6 g, 200 mmol), chloromethylbenzene (57.0 g, 450 mmol), potassium carbonate (50 g) and sodium iodide (25 g) was boiled under reflux in acetonitrile (500 mL) for 16 h. The suspension was filtered and the solvent was evaporated from the filtrate under reduced pressure. The residue was recrystallised from ethanol to give phenylmethyl 4-(phenylmethoxy)benzoate (48.8 g, 76%). Phenylmethyl 4-(phenylmethoxy)benzoate (48.8 g, 150 mmol) was boiled under reflux with aqueous sodium hydroxide (2M; 250 mL) and ethanol (250 mL) for 4 h. The ethanol was evaporated under reduced pressure. Water (1000 mL) was added. The white solid was collected by filtration, warmed to 65° C. with aqueous sulphuric acid (2M; 300 mL) for 1 h and extracted with warm ethyl acetate. The ethyl acetate solution was dried with anhydrous magnesium sulphate and the solvent was evaporated under reduced pressure to give 4-(phenylmethoxy)benzoic acid (27.15 g, 80%). The filtrate was washed twice with diethyl ether, acidified by addition of sulphuric acid (2M) and extracted with diethyl ether. Evaporation of the diethyl ether gave a further portion of 4-(phenylmethoxy)benzoic acid (6.0 g, 18%). The total yield was 98%.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Sodium p-hydroxybenzoate (64 g) and 51 g of benzyl chloride were added to 300 g of xylene, and 1.3 g of tetrabutyl ammonium chloride as a phase transfer catalyst and 2 g of methyl ethyl ketone were added. The mixture was refluxed for 8 hours Benzyl p-hydroxybenzoate was obtained in a yield of 73%, and the ratio of benzyl p-benzyloxybenzoate formed was 13%.
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